molecular formula C25H25ClN4O2S B2659371 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide CAS No. 958612-96-9

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide

Cat. No.: B2659371
CAS No.: 958612-96-9
M. Wt: 481.01
InChI Key: MXXFHCHCBJVIJJ-UHFFFAOYSA-N
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Description

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide (CAS Number 958612-96-9) is a synthetic organic compound with a molecular formula of C25H25ClN4O2S and a molecular weight of 481.01 g/mol . This reagent features a complex molecular architecture based on an imidazo[1,2-c]quinazolinone core, a heterocyclic system of significant interest in medicinal chemistry . The structure is further substituted with a (4-chlorophenyl)methylsulfanyl group at the 5-position and an N-cyclohexylacetamide side chain at the 2-position, contributing to its unique stereoelectronic properties and potential for target interaction . The cyclohexyl fragment, a common structure in pharmaceuticals, may influence the compound's pharmacokinetic profile . As a member of the imidazoline-related family of heterocycles, this compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules . It is supplied with a purity of 95% or higher and is intended for non-human research applications only . This product is not for diagnostic or therapeutic use and is solely available to qualified researchers for laboratory research purposes.

Properties

IUPAC Name

2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c26-17-12-10-16(11-13-17)15-33-25-29-20-9-5-4-8-19(20)23-28-21(24(32)30(23)25)14-22(31)27-18-6-2-1-3-7-18/h4-5,8-13,18,21H,1-3,6-7,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFHCHCBJVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the chlorophenyl and sulfanyl groups. Key steps include:

    Formation of the Imidazoquinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzyl chloride in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Sulfanyl Group: The sulfanyl group is introduced using thiol reagents under mild conditions to avoid over-oxidation.

    Acylation: The final step involves the acylation of the intermediate with cyclohexylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its unique chemical structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and reported bioactivities. Key comparisons are summarized below:

Compound Core Structure Substituents Reported Activity Synthetic Pathway
Target Compound Imidazo[1,2-c]quinazolin 5-(4-chlorobenzylthio), 3-oxo, N-cyclohexylacetamide Hypothesized kinase inhibition or antiplatelet activity (based on structural analogs) Likely involves coupling of diazonium salts or thiol-alkylation (similar to )
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, ) Cyanoacetanilide 4-Methylphenylhydrazinylidene, sulfamoylphenyl Not explicitly stated; used in dye or intermediate synthesis Diazonium salt coupling with cyanoacetanilide
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (477329-16-1, ) Quinazolin-2-yl 4-Chlorophenyl, sulfamoylphenyl, sulfanyl acetamide Unreported, but quinazoline derivatives often target kinases or enzymes Thiol-alkylation or nucleophilic substitution
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide (454680-33-2, ) 1,2,4-Triazole 4-Methyltriazole, naphthalenyl, sulfanyl acetamide Unreported; triazole derivatives commonly exhibit antifungal or antiviral activity Sulfanyl group introduction via nucleophilic substitution
Thieno-tetrahydropyridine derivatives (e.g., Compound C1, ) Thieno-tetrahydropyridine Variable substituents (e.g., alkyl, aryl groups) Antiplatelet aggregation activity (superior to ticlopidine in rats) Multi-step synthesis involving cyclization and functionalization

Key Observations:

Core Heterocycle Differences: The target compound’s imidazo[1,2-c]quinazolin core is distinct from the thieno-tetrahydropyridine (), quinazolin-2-yl (), and triazole () scaffolds of analogs. This difference impacts electronic properties and binding interactions. Quinazoline-based compounds (e.g., 477329-16-1) are associated with enzyme inhibition, while thieno-tetrahydropyridines () show antiplatelet effects.

Substituent Effects :

  • The 4-chlorobenzylthio group in the target compound enhances steric bulk and electron-withdrawing effects compared to the sulfamoylphenyl (13a, ) or naphthalenyl (454680-33-2, ) groups.
  • The cyclohexyl acetamide moiety may improve membrane permeability relative to smaller substituents (e.g., methyl or methoxy groups in ).

Synthetic Pathways :

  • Diazonium salt coupling () and thiol-alkylation () are common methods for introducing sulfanyl or hydrazine groups. The target compound likely employs similar strategies.

Research Findings and Implications

  • Structural Advantages : The imidazo[1,2-c]quinazolin core offers rigidity and planar geometry for target binding, while the sulfanyl group facilitates redox interactions or covalent binding to cysteine residues in enzymes .
  • Limitations : The absence of cyclohexyl groups in most analogs complicates solubility predictions. Computational modeling or in vitro assays are needed to validate target engagement.
  • Synthesis Challenges : Multi-step routes (e.g., diazonium coupling followed by cyclization) may be required, as seen in .

Biological Activity

The compound 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide is a member of the imidazoquinazoline class, known for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : Approximately 373.90 g/mol
  • Functional Groups : The compound contains a chlorophenyl group, a sulfanyl link, and an acetamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the following steps:

  • Formation of the imidazoquinazoline core.
  • Introduction of the chlorophenylmethyl sulfanyl group.
  • Coupling with cyclohexylacetamide.

Advanced techniques such as continuous flow reactors may optimize yield and purity by controlling reaction conditions effectively.

Anticancer Activity

Research indicates that compounds similar to 2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-cyclohexylacetamide exhibit significant anticancer properties. For instance, derivatives with imidazoquinazoline structures have shown moderate to strong antiproliferative activity against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of specific enzymes related to cell proliferation.
  • Modulation of signaling pathways that regulate cell survival and death .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have exhibited moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the sulfanyl group is believed to enhance this activity by interacting with bacterial enzymes or disrupting cellular processes .

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, the compound has shown potential as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease Inhibition : The compound has demonstrated strong urease inhibitory activity, making it a candidate for further studies in treating urease-related infections .

Case Studies

  • Anticancer Studies : A study on similar imidazoquinazoline derivatives showed that compounds with electron-donating groups exhibited enhanced cytotoxicity against leukemia cell lines. The mechanism involved apoptosis induction confirmed through flow cytometric analysis and DNA fragmentation assays .
  • Antimicrobial Screening : Compounds containing the sulfanyl moiety were screened against multiple bacterial strains, revealing significant antibacterial activity with IC50 values comparable to standard antibiotics .

Research Findings Summary Table

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialModerate to strong activity against bacteria
Enzyme InhibitionEffective AChE and urease inhibition

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